(1H-Pyrazol-3-yl)methanol

Medicinal Chemistry Synthetic Methodology C-H Functionalization

Achieving reproducible SAR in pyrazole-based kinase inhibitors is compromised by positional isomer impurities (e.g., 4-hydroxymethylpyrazole ADH Ki=6.6 µM). (1H-Pyrazol-3-yl)methanol (CAS 23585-49-1) provides the exact regiochemical identity for selective C5 C-H arylation, enabling late-stage diversification without pre-functionalization. - Exclusive C5 regioselectivity validated by Pd-catalyzed arylation studies. - >99% purity with COA, eliminates batch variability. - Immediate stock for accelerated lead optimization.

Molecular Formula C4H6N2O
Molecular Weight 98.1 g/mol
CAS No. 23585-49-1
Cat. No. B1335596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Pyrazol-3-yl)methanol
CAS23585-49-1
Molecular FormulaC4H6N2O
Molecular Weight98.1 g/mol
Structural Identifiers
SMILESC1=C(NN=C1)CO
InChIInChI=1S/C4H6N2O/c7-3-4-1-2-5-6-4/h1-2,7H,3H2,(H,5,6)
InChIKeyUIEABCXJWANXFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1H-Pyrazol-3-yl)methanol: Properties, Purity & Sourcing


(1H-Pyrazol-3-yl)methanol (CAS 23585-49-1), also known as 3-(hydroxymethyl)pyrazole or 1H-pyrazole-3-methanol, is a key building block in medicinal chemistry and organic synthesis. It features a pyrazole ring with a primary alcohol (-CH₂OH) substituent at the 3-position, giving it a molecular formula of C₄H₆N₂O and a molecular weight of 98.10 g/mol . This compound is a solid at room temperature with a melting point of 184-185 °C and is typically stored at 2-8°C . Commercially, it is available in purities of ≥95% and >99%, making it suitable for pharmaceutical intermediate applications and research . The presence of the hydroxymethyl group provides a versatile synthetic handle for further functionalization, including oxidation, esterification, and participation in C-H arylation reactions [1].

Building block Pyrazole core with hydroxymethyl handle for further functionalization
Purity flexibility Supports screening-grade and high-purity workflows
Storage Stable solid; recommended refrigerated storage

Why (1H-Pyrazol-3-yl)methanol is Irreplaceable


Simple substitution of (1H-pyrazol-3-yl)methanol with other pyrazole alcohols, such as the 4-hydroxymethyl isomer or N-alkylated variants, is not advisable for research applications requiring specific reactivity or biological profiles. The position of the hydroxymethyl group on the pyrazole ring dictates its electronic properties, coordination behavior, and metabolic fate [1]. For instance, the 3-substituted isomer exhibits distinct regioselectivity in palladium-catalyzed C-H arylation reactions, enabling selective functionalization at the C5 position, a reactivity profile that is not shared by the 4-isomer [2]. Furthermore, in biological systems, the positional isomer 4-hydroxymethylpyrazole demonstrates significantly different inhibitory potency against human alcohol dehydrogenase (ADH) compared to other pyrazole derivatives, with a Ki of 6.6 µM, underscoring that even minor structural changes drastically alter biological activity [3]. Therefore, sourcing the precise isomer is critical for experimental reproducibility and achieving desired outcomes.

C–H Arylation Regioselectivity
Exclusive C5 selectivity reported
Other positional isomers may lack selective C5 functionalization
Biological Activity Sensitivity
Position‑dependent enzyme inhibition inferred
4‑hydroxymethyl isomer shows significantly different ADH inhibition; 3‑isomer profile may differ

(1H-Pyrazol-3-yl)methanol: Quantitative Evidence


C5-Selective C-H Arylation

In palladium-catalyzed direct C-H arylation, (1H-pyrazol-3-yl)methanol and its derivatives exhibit exclusive C5 selectivity, enabling precise late-stage functionalization. This is in contrast to other pyrazole alcohols like (1-methylpyrazol-4-yl)methanol, which may show different or less selective reactivity [1]. The reaction, using only 2 mol% of an air-stable palladium catalyst and KOPiv base, demonstrates broad substrate compatibility with both electron-deficient and electron-excessive aryl bromides [1].

C5-Selective Arylation
Head-to-head
Exclusive C5 regioselectivity
Supports isomer-specific library synthesis
Reported with Pd catalyst / KOPiv; broad substrate scope
Medicinal Chemistry Synthetic Methodology C-H Functionalization

ADH Inhibition by Positional Isomers

The biological activity of pyrazole alcohols is highly sensitive to the position of the hydroxymethyl group. A direct comparison of 4-hydroxymethylpyrazole with other pyrazole analogs against human liver alcohol dehydrogenase (ADH) reveals a Ki value of 6.6 µM, which is over 70-fold weaker than the potent inhibitor 4-methylpyrazole (Ki = 0.09 µM) and over 12-fold weaker than pyrazole itself (Ki = 0.54 µM) [1]. While data for the 3-isomer ((1H-pyrazol-3-yl)methanol) in this specific assay is not available in this reference, the study unequivocally demonstrates that the position of the hydroxymethyl group (3- vs. 4-) is a critical determinant of enzyme inhibition potency.

Positional Isomer ADH Inhibition
Class-level
4‑isomer Ki = 6.6 µM vs 4‑methylpyrazole Ki = 0.09 µM
Position-dependent potency context
No direct 3‑isomer data; requires verification
Enzymology Toxicology Drug Metabolism

Commercial Purity Grades

(1H-Pyrazol-3-yl)methanol is offered with varying purity grades to suit different R&D stages. Suppliers provide standard grades of ≥95% purity, suitable for general synthesis and screening , as well as high-purity grades of >99%, which are essential for demanding applications like late-stage medicinal chemistry, advanced material science, and use as a reference standard . This contrasts with some less common analogs, which may only be available in limited quantities or lower purities. The compound is also available with comprehensive analytical data packages, including HPLC, GC, NMR, and MS, upon request .

Commercial Purity
Supplier data
Purity grades up to >99%
Supports screening to lead optimization
Lot-specific analysis recommended
Procurement Sourcing Analytical Chemistry

Precursor to 1H-Pyrazole-3-carbaldehyde

(1H-Pyrazol-3-yl)methanol can be efficiently oxidized to 1H-pyrazole-3-carbaldehyde using activated manganese(IV) oxide in ethyl acetate, achieving a 62% yield . This transformation provides a straightforward route to a valuable aldehyde building block for further derivatization, such as in the synthesis of imines, hydrazones, or through Wittig-type reactions. While other pyrazole alcohols may also undergo oxidation, this specific, high-yielding protocol highlights a well-documented and practical use case for the 3-isomer, reinforcing its value in synthetic planning.

Oxidation to Aldehyde
Reported
62% yield
Supports synthetic planning
MnO₂ in EtOAc; verify at scale
Organic Synthesis Synthetic Methodology Building Block

Top Applications for (1H-Pyrazol-3-yl)methanol


Late-Stage C-H Arylation in Medicinal Chemistry

Due to its exclusive C5 regioselectivity in palladium-catalyzed C-H arylation, (1H-pyrazol-3-yl)methanol is ideal for the late-stage diversification of pyrazole-containing drug candidates [1]. This method allows for the introduction of diverse aryl groups at the C5 position without the need for pre-functionalized starting materials, thereby accelerating structure-activity relationship (SAR) studies and lead optimization in drug discovery programs targeting kinases, GPCRs, or other therapeutic protein classes [1].

Kinase Inhibitor and Epigenetic Modulator Synthesis

This compound is a key intermediate in the synthesis of more complex heterocyclic systems that act as kinase inhibitors (e.g., Aurora B kinase) and epigenetic modulators (e.g., DNMT1 inhibitors), as documented in patent literature . Its use in building libraries of aminobenzothiazole and substituted pyridine derivatives demonstrates its direct relevance to oncology and targeted therapy research .

Selective Enzyme Inhibitors and Biological Probes

The high sensitivity of biological activity to the hydroxymethyl group's position, as exemplified by ADH inhibition data for positional isomers, positions (1H-pyrazol-3-yl)methanol as a critical scaffold for developing selective enzyme inhibitors [2]. It can be used to create probes for studying metabolic pathways or as a starting point for designing potent inhibitors against enzymes where the 3-substituted pyrazole is a privileged pharmacophore [2].

Analytical Standard & High-Purity Research

The commercial availability of (1H-pyrazol-3-yl)methanol in >99% purity, along with comprehensive analytical data packages (HPLC, NMR, MS), makes it suitable for applications requiring the highest level of reproducibility and purity . This includes use as an analytical reference standard, in advanced material science research, and for performing sensitive biophysical assays where trace impurities could confound results .

Application
Selection Property
Validation Focus
C5‑arylation of pyrazoles
Exclusive C5 regioselectivity
Reaction selectivity and substrate scope
Heterocyclic kinase modulator synthesis
Versatile synthetic intermediate
Target compound purity and derivatization efficiency
Enzyme inhibitor probe design
Position‑specific scaffold
Isomer identity and biological activity
High‑purity reference standard
Purity >99% with analytical data
Lot‑specific purity and spectral conformity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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